molecular formula C14H10Cl2O2 B6407296 4-(2,4-Dichlorophenyl)-3-methylbenzoic acid, 95% CAS No. 1261913-89-6

4-(2,4-Dichlorophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6407296
CAS RN: 1261913-89-6
M. Wt: 281.1 g/mol
InChI Key: NQEGWJUNEKJNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-3-methylbenzoic acid, more commonly known as MCPA, is a synthetic organic compound that has a wide range of uses in both scientific research and in the industrial and agricultural sectors. It is a colorless, crystalline solid that has a melting point of around 100°C. MCPA is a non-selective herbicide that is used to control broadleaf weeds in agricultural crops, and it is also used as a fungicide, insecticide, and plant growth regulator. In scientific research, MCPA has been used to study the effects of plant hormones on plant growth and development, as well as its effects on the biochemical and physiological processes of animals, including humans.

Mechanism of Action

MCPA acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is involved in the synthesis of branched-chain amino acids in plants. When MCPA binds to ALS, it inhibits the enzyme’s activity, preventing the synthesis of branched-chain amino acids. This results in the inhibition of plant growth and development, as the plant is unable to produce the necessary amino acids for growth.
Biochemical and Physiological Effects
MCPA has been shown to have a wide range of effects on the biochemical and physiological processes of animals, including humans. In animals, MCPA has been shown to inhibit the enzyme acetolactate synthase, resulting in the inhibition of branched-chain amino acid synthesis. This can result in a decrease in protein synthesis, which can lead to a decrease in muscle mass and strength. MCPA has also been shown to inhibit the enzyme cyclooxygenase, resulting in the inhibition of prostaglandin synthesis and the inhibition of inflammation. In humans, MCPA has been shown to have an effect on the central nervous system, resulting in sedation and fatigue.

Advantages and Limitations for Lab Experiments

The use of MCPA in laboratory experiments has several advantages. MCPA is relatively inexpensive, easy to obtain, and has a wide range of uses. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of MCPA in laboratory experiments. MCPA is a non-selective herbicide, meaning that it will affect all plants, not just the target species. In addition, MCPA is not very water-soluble, making it difficult to use in experiments that require the use of aqueous solutions.

Future Directions

There are several potential future directions for the use of MCPA in scientific research. MCPA could be used to study the effects of plant hormones on plant growth and development, as well as its effects on the biochemical and physiological processes of animals, including humans. MCPA could also be used to study the effects of environmental stressors on plants, such as ultraviolet radiation and temperature. MCPA could also be used to study the effects of herbicides on the growth of weeds and to study the effects of fungicides on plant diseases. Finally, MCPA could be used to study the effects of hormones on the biochemical and physiological processes of animals, including humans.

Synthesis Methods

MCPA is synthesized by the reaction of 2,4-dichlorophenol with 3-methylbenzoic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous medium and produces a colorless, crystalline solid. The reaction is usually carried out at a temperature of around 80°C and a pressure of around 1 atm. The reaction can be carried out in a single-step process or in a two-step process, depending on the desired yield. In the single-step process, the reaction is carried out in a single reaction vessel, while in the two-step process, the reaction is carried out in two separate reaction vessels. The yield of the reaction can be increased by using a higher temperature and a higher pressure.

Scientific Research Applications

MCPA has been used extensively in scientific research, particularly in the study of plant hormones and their effects on plant growth and development. MCPA has also been used to study the effects of hormones on the biochemical and physiological processes of animals, including humans. In addition, MCPA has been used to study the effects of environmental stressors on plants, such as ultraviolet radiation and temperature. MCPA has also been used to study the effects of herbicides on the growth of weeds and to study the effects of fungicides on plant diseases.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-9(14(17)18)2-4-11(8)12-5-3-10(15)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGWJUNEKJNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691202
Record name 2',4'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-89-6
Record name 2',4'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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